molecular formula C14H17N3O B2405332 2-(4-Methoxypiperidin-1-yl)quinoxaline CAS No. 2034607-04-8

2-(4-Methoxypiperidin-1-yl)quinoxaline

Cat. No. B2405332
CAS RN: 2034607-04-8
M. Wt: 243.31
InChI Key: BNTLSAYIQPIOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The compound “2-(4-Methoxypiperidin-1-yl)quinoxaline” is a derivative of quinoxaline .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Pthalazine, Quinazolines, and Cinnolenes are similar to Quinoxaline .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Scientific Research Applications

These diverse applications highlight the significance of 2-(4-Methoxypiperidin-1-yl)quinoxaline in scientific research. Its multifaceted properties make it a valuable scaffold for drug discovery and therapeutic development. If you need further details or additional fields, feel free to ask! 😊 .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-18-11-6-8-17(9-7-11)14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLSAYIQPIOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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